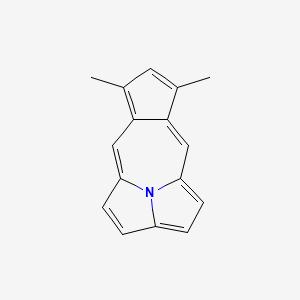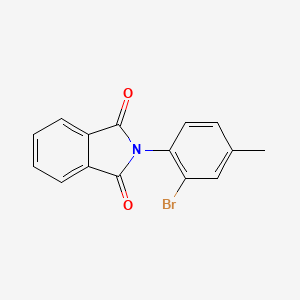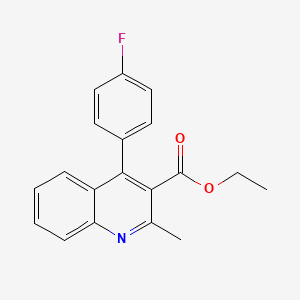
2,9-Diethyl-6-(propylsulfanyl)-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: 2-Ethylpurine, propylthiol, potassium tert-butoxide
- Conditions: Anhydrous tetrahydrofuran (THF) as solvent, reflux
- Reaction:
2-Ethylpurine+C3H7SH→2,9-Diethyl-6-(propylthio)-9H-purine
Industrial Production Methods
Industrial production of 2,9-Diethyl-6-(propylthio)-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diethyl-6-(propylthio)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and propylthio groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the purine ring and facilitate nucleophilic substitution.
-
Step 1: Alkylation of Purine
- Reaction:
Purine+C2H5Br→2-Ethylpurine
Reactants: Purine, ethyl bromide, sodium hydride
Conditions: Anhydrous dimethylformamide (DMF) as solvent, room temperature
- Reaction:
Chemical Reactions Analysis
Types of Reactions
2,9-Diethyl-6-(propylthio)-9H-purine can undergo various chemical reactions, including:
- Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
- Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
- Substitution: The ethyl and propylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
- Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
- Oxidation: Sulfoxides or sulfones
- Reduction: Dihydropurine derivatives
- Substitution: Various alkylated or acylated purine derivatives
Scientific Research Applications
2,9-Diethyl-6-(propylthio)-9H-purine has several scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
- Biology: Studied for its potential interactions with nucleic acids and enzymes.
- Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
- Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,9-Diethyl-6-(propylthio)-9H-purine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The ethyl and propylthio groups may enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diethyl-9H-purine
- 2,9-Diethyl-6-methylthio-9H-purine
- 2,9-Diethyl-6-(butylthio)-9H-purine
Uniqueness
2,9-Diethyl-6-(propylthio)-9H-purine is unique due to the specific combination of ethyl and propylthio groups attached to the purine ring. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds. For example, the propylthio group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Properties
CAS No. |
6237-91-8 |
|---|---|
Molecular Formula |
C12H18N4S |
Molecular Weight |
250.37 g/mol |
IUPAC Name |
2,9-diethyl-6-propylsulfanylpurine |
InChI |
InChI=1S/C12H18N4S/c1-4-7-17-12-10-11(14-9(5-2)15-12)16(6-3)8-13-10/h8H,4-7H2,1-3H3 |
InChI Key |
BWCCECZSAPNBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=NC2=C1N=CN2CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)


![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)





![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)
